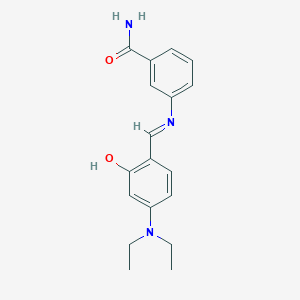
4-(4-Methylaminobutoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride, also known as dothiepin hydrochloride, is a tricyclic antidepressant. It is primarily used in the treatment of major depressive disorder and anxiety disorders. The compound is known for its efficacy in alleviating symptoms of depression and its relatively favorable side effect profile compared to other tricyclic antidepressants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride involves several steps. One common method includes the reaction of dibenzo(b,e)thiepin-11(6H)-one with 4-(methylamino)butanol under acidic conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
4-(4-(Methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Studied for its therapeutic effects in treating depression and anxiety.
Industry: Utilized in the development of new antidepressant drugs.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action helps alleviate symptoms of depression. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Amitriptyline
- Imipramine
- Nortriptyline
Uniqueness
Compared to other tricyclic antidepressants, 4-(4-(methylamino)butoxy)dibenzo(b,e)thiepin-11(6H)-one hydrochloride is noted for its relatively lower incidence of side effects such as sedation and anticholinergic effects. It also has a unique chemical structure that contributes to its specific pharmacological profile .
Propiedades
Fórmula molecular |
C19H22ClNO2S |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
4-[4-(methylamino)butoxy]-6H-benzo[c][1]benzothiepin-11-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20-11-4-5-12-22-17-10-6-9-16-18(21)15-8-3-2-7-14(15)13-23-19(16)17;/h2-3,6-10,20H,4-5,11-13H2,1H3;1H |
Clave InChI |
ZKHQQRXFASCJPC-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCOC1=CC=CC2=C1SCC3=CC=CC=C3C2=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11982259.png)



![7,9-Dichloro-2,5-bis(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982283.png)

![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982291.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982299.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982301.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide](/img/structure/B11982304.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11982315.png)

![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11982325.png)

